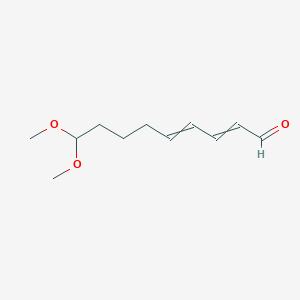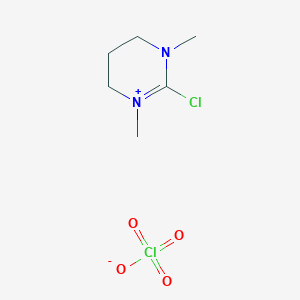
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is an organic compound known for its high reactivity and utility in various chemical syntheses. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. It is often used as an intermediate in the synthesis of more complex organic molecules.
準備方法
The synthesis of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate typically involves the reaction of 1,3-dimethylimidazolidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 1,3-dimethylimidazolidine and perchloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature in an inert atmosphere to prevent unwanted side reactions.
Procedure: The reactants are mixed and allowed to react for a specified period, after which the product is isolated and purified.
化学反応の分析
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate involves its interaction with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also form stable complexes with metal ions, which can be used in catalysis and other applications.
類似化合物との比較
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is similar to other pyrimidine derivatives, such as:
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: This compound is used as a solvent and in the synthesis of poly(aryl ethers).
2-Chloro-1,3-dimethylimidazolidinium chloride: Another similar compound used in organic synthesis.
The uniqueness of this compound lies in its high reactivity and ability to form stable complexes, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
188748-95-0 |
|---|---|
分子式 |
C6H12Cl2N2O4 |
分子量 |
247.07 g/mol |
IUPAC名 |
2-chloro-1,3-dimethyl-5,6-dihydro-4H-pyrimidin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12ClN2.ClHO4/c1-8-4-3-5-9(2)6(8)7;2-1(3,4)5/h3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
JSFHZBNABYRNMH-UHFFFAOYSA-M |
正規SMILES |
CN1CCC[N+](=C1Cl)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



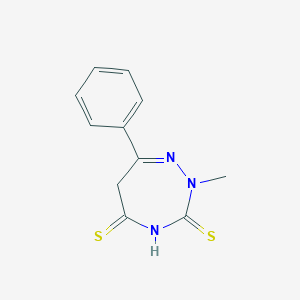
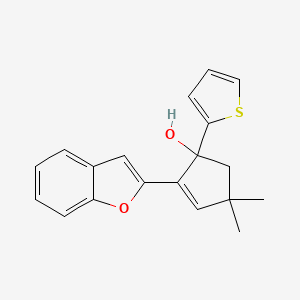
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)

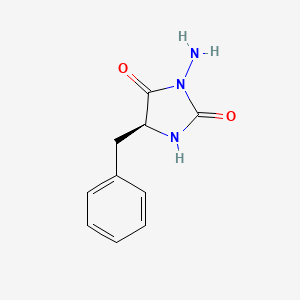
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
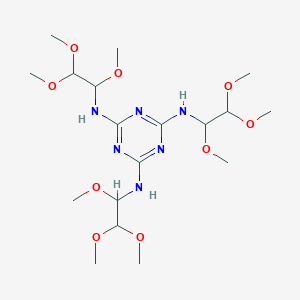
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
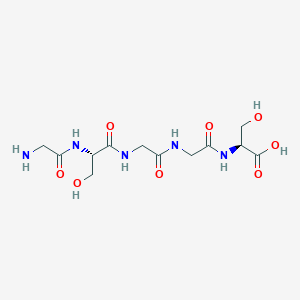
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
